

Application Note: ^1H and ^{13}C NMR Spectral Analysis of Ethyl 3-phenylpropionate

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Compound of Interest

Compound Name: Ethyl 3-phenoxypropionate

Cat. No.: B1330695

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the acquisition, analysis, and interpretation of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra for ethyl 3-phenylpropionate, a common fragrance and flavoring agent also used as an intermediate in pharmaceutical synthesis.^{[1][2]}

Structural and Spectral Overview

Ethyl 3-phenylpropionate ($\text{C}_{11}\text{H}_{14}\text{O}_2$) is an ester with a molecular weight of 178.23 g/mol.^[3] Its structure consists of a phenyl group attached to a propionate ethyl ester backbone. NMR spectroscopy is a powerful analytical technique for confirming the identity and purity of this compound by providing detailed information about its molecular structure.

Structure of Ethyl 3-phenylpropionate with Atom Numbering:

(Note: This is a simplified representation. See diagrams for detailed structure-spectra correlations.)

Quantitative NMR Data

The following tables summarize the experimental ^1H and ^{13}C NMR spectral data for ethyl 3-phenylpropionate, typically recorded in deuterated chloroform (CDCl_3) on a 400 MHz spectrometer.^{[3][4][5]}

Table 1: ^1H NMR Spectral Data of Ethyl 3-phenylpropionate (400 MHz, CDCl_3)

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
g	1.21 - 1.23	Triplet (t)	3H	7.1	-O-CH ₂ -CH ₃
f	2.60 - 2.62	Triplet (t)	2H	-7.7	Ph-CH ₂ -CH ₂ -COO-
e	2.94 - 2.96	Triplet (t)	2H	-7.7	Ph-CH ₂ -CH ₂ -COO-
d	4.11 - 4.14	Quartet (q)	2H	7.1	-O-CH ₂ -CH ₃
a, b, c	7.18 - 7.29	Multiplet (m)	5H	-	Aromatic Protons (C ₆ H ₅)

Data compiled from public spectral databases.[\[3\]](#)[\[5\]](#)

Table 2: ^{13}C NMR Spectral Data of Ethyl 3-phenylpropionate (CDCl_3)

Chemical Shift (δ , ppm)	Carbon Assignment
14.21	-O-CH ₂ -CH ₃
31.01	Ph-CH ₂ -CH ₂ -COO-
35.94	Ph-CH ₂ -CH ₂ -COO-
60.35	-O-CH ₂ -CH ₃
126.23	Aromatic C4 (para)
128.30	Aromatic C2/C6 (ortho) or C3/C5 (meta)
128.47	Aromatic C3/C5 (meta) or C2/C6 (ortho)
140.62	Aromatic C1 (ipso)
172.82	C=O (Ester Carbonyl)

Data compiled from public spectral databases.[3] Note: sp² hybridized carbons typically absorb from 110 to 220 δ , while sp³ carbons absorb from 0 to 90 δ . Carbonyl carbons are found at the low-field end of the spectrum (160-220 δ).[6]

Spectral Interpretation and Structural Correlation

The NMR data provides unambiguous evidence for the structure of ethyl 3-phenylpropionate.

¹H NMR Interpretation

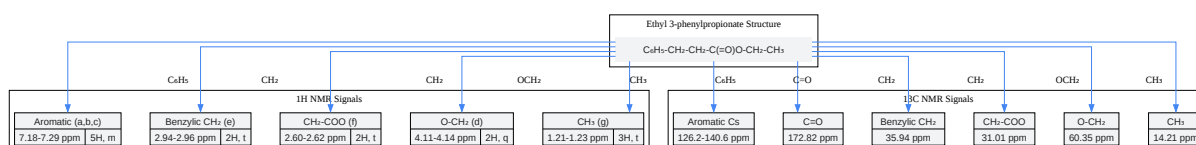
- The aromatic protons (a, b, c) appear as a complex multiplet between 7.18-7.29 ppm, integrating to 5 protons, which is characteristic of a monosubstituted benzene ring.[5]
- The ethyl ester group gives rise to a quartet at 4.11-4.14 ppm (d) and a triplet at 1.21-1.23 ppm (g). The quartet (2H) is due to the -OCH₂- protons being split by the adjacent methyl group (3H). The triplet (3H) arises from the -CH₃ protons being split by the adjacent methylene group (2H).
- The propyl chain protons appear as two distinct triplets. The triplet at 2.94-2.96 ppm (e) corresponds to the two protons adjacent to the phenyl ring (benzylic protons). The triplet at

2.60-2.62 ppm (f) corresponds to the two protons adjacent to the carbonyl group. They are triplets because they are adjacent to each other, resulting in mutual splitting.

¹³C NMR Interpretation

- The signal at 172.82 ppm is characteristic of an ester carbonyl carbon.[3]
- The four signals in the aromatic region (126.23-140.62 ppm) correspond to the six carbons of the phenyl ring; symmetry results in fewer than six signals.[3] The signal at 140.62 ppm is the ipso-carbon, directly attached to the propyl chain.
- The signal at 60.35 ppm is assigned to the -OCH₂- carbon of the ethyl group.[3]
- The signals at 35.94 ppm and 31.01 ppm are attributed to the two methylene carbons of the propyl chain.[3]
- The upfield signal at 14.21 ppm corresponds to the terminal methyl carbon of the ethyl group.[3]

The logical relationship between the molecular structure and the NMR signals is visualized in the diagram below.



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Caption: Correlation of Ethyl 3-phenylpropionate structure with its NMR signals.

Experimental Protocols

This section outlines the standard operating procedure for preparing and analyzing a sample of ethyl 3-phenylpropionate using NMR spectroscopy.

Materials and Equipment

- Sample: Ethyl 3-phenylpropionate (>98% purity)
- Solvent: Deuterated Chloroform (CDCl_3 , 99.8% D)
- Internal Standard (Optional): Tetramethylsilane (TMS)
- Equipment:
 - 5 mm NMR tubes (clean, unscratched)[7]
 - Pasteur pipettes
 - Small vials
 - Analytical balance
 - Vortex mixer
 - NMR Spectrometer (e.g., 400 MHz)

Sample Preparation Protocol

- Weighing the Sample:
 - For ^1H NMR, accurately weigh 5-25 mg of ethyl 3-phenylpropionate into a clean, dry vial. [8][9]
 - For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[8][9]

- Dissolution:
 - Add approximately 0.6-0.7 mL of CDCl_3 to the vial.[\[10\]](#)
 - If using an internal standard, add a very small amount of TMS. Note that the residual CHCl_3 peak in CDCl_3 ($\delta \approx 7.26$ ppm) can also be used for calibration.[\[8\]](#)
 - Gently vortex the vial until the sample is completely dissolved. Ethyl 3-phenylpropionate is a liquid, so it should dissolve readily.[\[11\]](#)
- Transfer to NMR Tube:
 - Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube.[\[8\]](#)
 - If any solid impurities are present, plug the pipette with a small piece of cotton or Kimwipe to filter the solution during transfer.[\[10\]](#)
- Final Steps:
 - Cap the NMR tube securely.
 - Wipe the outside of the tube clean with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.[\[7\]](#)

NMR Data Acquisition Protocol

The following are typical acquisition parameters for a 400 MHz spectrometer.

^1H NMR Acquisition:

- Pulse Program: Standard single pulse (zg30)
- Number of Scans (NS): 8-16
- Receiver Gain (RG): Auto-adjusted
- Acquisition Time (AQ): ~3-4 seconds
- Relaxation Delay (D1): 1-2 seconds

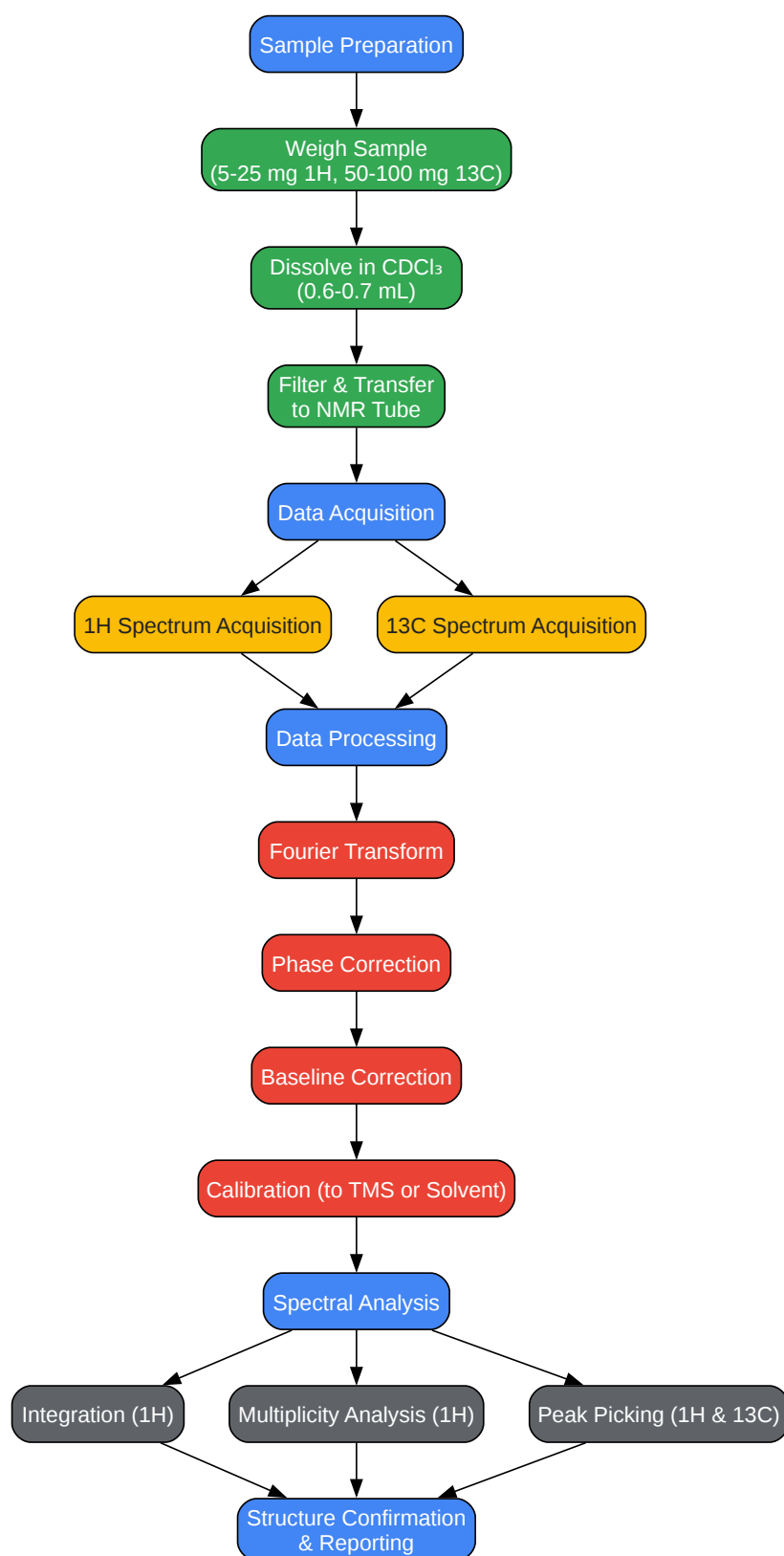
- Spectral Width (SW): ~20 ppm

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single pulse (zgpg30)
- Number of Scans (NS): 256-1024 (or more, depending on concentration)
- Receiver Gain (RG): Auto-adjusted
- Acquisition Time (AQ): ~1-2 seconds
- Relaxation Delay (D1): 2 seconds
- Spectral Width (SW): ~240 ppm

Workflow Visualization

The following diagram illustrates the logical workflow for the NMR analysis of ethyl 3-phenylpropionate.



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Caption: Workflow for NMR analysis of Ethyl 3-phenylpropionate.

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